

Application Note: Methyl 7-methyl-4-oxooctanoate as a Building Block[1][2]

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Compound of Interest

Compound Name: Methyl 7-methyl-4-oxooctanoate

CAS No.: 53663-32-4

Cat. No.: B1615037

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Executive Summary

Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4) is a bifunctional aliphatic intermediate characterized by a

-keto ester motif and a terminal isopentyl (3-methylbutyl) branch.[1][2] Its structural duality—possessing both an electrophilic ketone and an ester moiety separated by two methylene units—makes it a potent "1,4-dicarbonyl equivalent" for the synthesis of 5-membered heterocycles (furans, pyrroles, thiophenes) and

-lactones.

This molecule is particularly valued in medicinal chemistry and natural product synthesis for introducing the isopentyl side chain, a common hydrophobic pharmacophore found in terpenoids, leucine-derived metabolites, and specific pheromones.

Chemical Profile

Property	Detail
Chemical Name	Methyl 7-methyl-4-oxooctanoate
CAS Number	53663-32-4
Molecular Formula	
Molecular Weight	186.25 g/mol
Structure	MeOOC-CH -CH -C(=O)-CH -CH -CH(CH)
Functional Groups	Methyl Ester, Ketone (position 4), Isopentyl group
Key Reactivity	Paal-Knorr cyclization, Reductive amination, Grignard addition

Synthetic Utility & Mechanism

The utility of **Methyl 7-methyl-4-oxooctanoate** stems from its ability to undergo cyclodehydration and reductive cyclization.

Heterocycle Synthesis (The Paal-Knorr Logic)

Although a

-keto ester is not a 1,4-diketone (which yields furans/pyrroles directly), it serves as a masked 1,4-dicarbonyl system.

- Pyrrolidinones: Reaction with primary amines (

) under dehydrating conditions yields 5-isopentyl-pyrrolidin-2-ones (lactams).

- Furans/Pyrroles: Conversion of the ester to a ketone (e.g., via Grignard) or reduction to an aldehyde generates a true 1,4-dicarbonyl, which then rapidly cyclizes to 2,5-disubstituted furans or pyrroles.

Lactone Formation

Selective reduction of the C4-ketone to a secondary alcohol results in spontaneous intramolecular transesterification to form

-lactones (5-isopentyl-dihydro-2(3H)-furanone). This scaffold is ubiquitous in fruit flavorants and pheromone synthesis.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this building block.

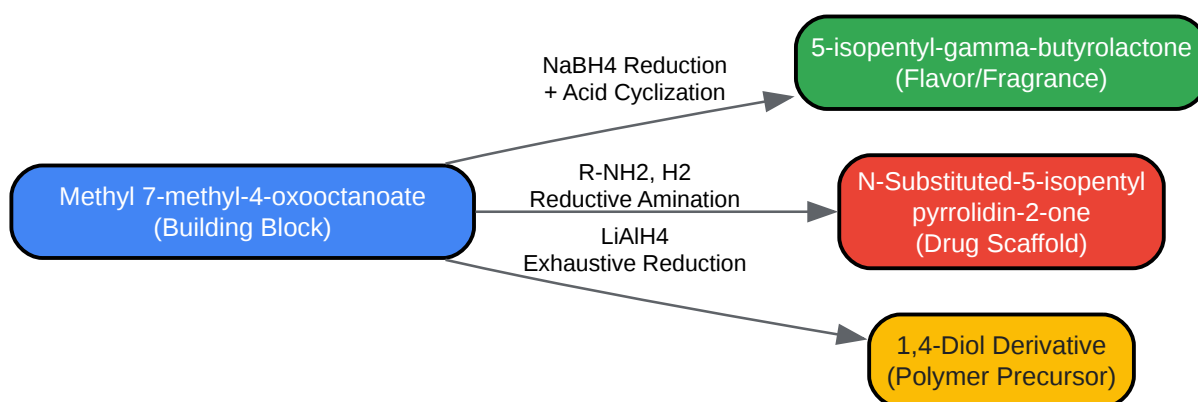


Figure 1: Divergent synthesis pathways from Methyl 7-methyl-4-oxooctanoate.

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Figure 1: Divergent synthesis pathways from **Methyl 7-methyl-4-oxooctanoate**.

Experimental Protocols

Protocol A: Preparation of the Building Block (Organocadmium Route)

Note: This historical protocol is the primary cited method for high-yield synthesis of this specific keto-ester, avoiding the over-alkylation common with Grignard reagents.

Objective: Synthesize **Methyl 7-methyl-4-oxooctanoate** from Methyl succinyl chloride.

Reagents:

- Magnesium turnings (1.2 eq)
- 1-Bromo-3-methylbutane (Isopentyl bromide) (1.2 eq)
- Cadmium Chloride () (anhydrous, 0.6 eq)[3]
- Methyl 4-chloro-4-oxobutyrate (Methyl succinyl chloride) (1.0 eq)
- Solvents: Anhydrous Ether, Benzene (or Toluene as a safer alternative).

Step-by-Step Procedure:

- Grignard Formation: In a dry 3-neck flask under , generate isopentylmagnesium bromide from Mg turnings and 1-bromo-3-methylbutane in anhydrous ether. Reflux for 1 hour.
- Transmetallation: Cool the Grignard solution to 0°C. Add anhydrous in portions.
 - Mechanism:[4][5]
 - Reflux for 45 mins until the Gilman test is negative (indicating consumption of Grignard). Distill off ether and replace with anhydrous Toluene.
- Acylation: Cool the organocadmium suspension to 0°C. Add Methyl succinyl chloride dropwise.

- Critical Control: Organocadmium reagents react with acid chlorides but are too unreactive to attack the ester group, ensuring chemoselectivity.
- Workup: Reflux for 1 hour. Quench with dilute and ice. Extract with ether.^{[6][3][5]} Wash with water, bicarbonate, and brine.
- Purification: Dry over and concentrate. Purify via vacuum distillation or flash chromatography (Hexane/EtOAc).

Protocol B: Reductive Cyclization to 5-isopentyl- - butyrolactone

Objective: Convert the keto-ester to the corresponding lactone (flavor/fragrance intermediate).

Reagents:

- **Methyl 7-methyl-4-oxooctanoate** (1.0 eq)
- Sodium Borohydride () (0.5 eq)
- Methanol (Solvent)
- HCl (6N)

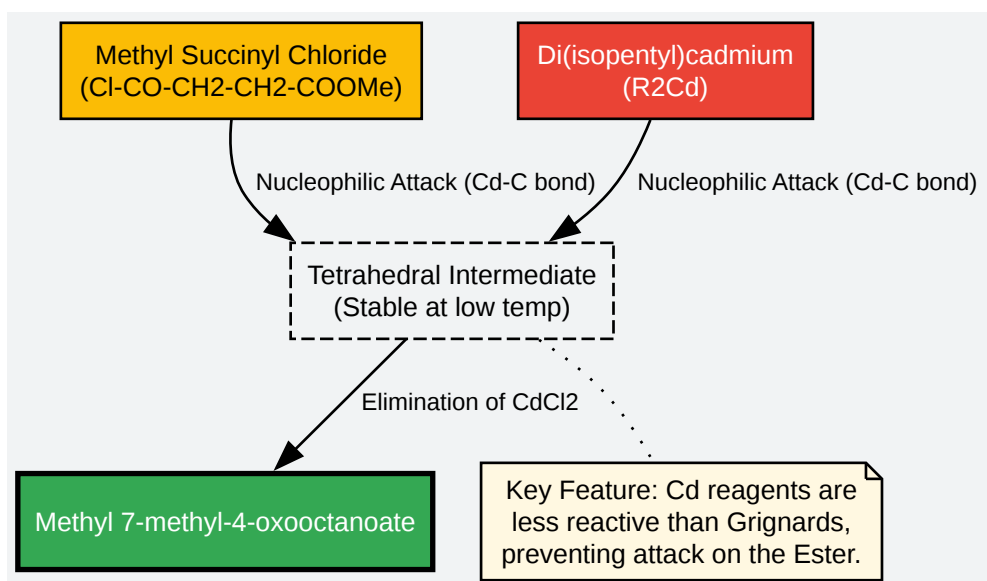
Step-by-Step Procedure:

- Dissolution: Dissolve 10 mmol of **Methyl 7-methyl-4-oxooctanoate** in 30 mL of methanol. Cool to 0°C.^[4]
- Reduction: Add (5 mmol) portion-wise over 15 minutes. Monitor gas evolution.^{[6][3]}
 - Observation: The ketone is reduced to the secondary alcohol; the ester remains largely intact at this temperature.

- Cyclization: Stir at room temperature for 2 hours. Acidify carefully with 6N HCl to pH 1.
 - Mechanism:[4][5] Acid catalysis promotes the intramolecular attack of the new hydroxyl group onto the ester carbonyl, releasing methanol and forming the 5-membered lactone ring.
- Isolation: Stir for 1 hour. Evaporate methanol. Extract the aqueous residue with Dichloromethane (DCM).
- Yield: Expected yield >85%. Product is a clear oil with a characteristic fatty/fruity odor.

Detailed Mechanistic Pathway (Graphviz)

The following diagram details the organocadmium synthesis mechanism, highlighting the chemoselectivity that makes this building block accessible.



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Figure 2: Chemoselective synthesis via Organocadmium reagents.

Safety & Handling

- Cadmium Toxicity: Protocol A involves Cadmium, a highly toxic heavy metal and carcinogen. All weighing and reactions must be performed in a certified fume hood. Waste must be segregated as "Heavy Metal Waste."

- Flammability: The keto-ester is combustible. Keep away from open flames.
- Storage: Store at 2-8°C under inert gas (or Ar) to prevent oxidation of the methyl branch or hydrolysis of the ester.

References

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